molecular formula C10H18O3 B14254154 tert-butyl (5S)-5-hydroxyhex-2-enoate CAS No. 206272-55-1

tert-butyl (5S)-5-hydroxyhex-2-enoate

Cat. No.: B14254154
CAS No.: 206272-55-1
M. Wt: 186.25 g/mol
InChI Key: KSGLIGJJMLXKID-QMMMGPOBSA-N
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Description

tert-Butyl (5S)-5-hydroxyhex-2-enoate: is an organic compound that features a tert-butyl ester group and a hydroxyhexenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (5S)-5-hydroxyhex-2-enoate typically involves the esterification of the corresponding hydroxyhexenoic acid with tert-butyl alcohol. This reaction can be catalyzed by acids such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods: In industrial settings, the production of tert-butyl esters often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (5S)-5-hydroxyhex-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: PCC, Jones reagent

    Reduction: Pd/C, hydrogen gas

    Substitution: TsCl, nucleophiles

Major Products:

    Oxidation: Corresponding ketone or aldehyde

    Reduction: Saturated ester

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

tert-Butyl (5S)-5-hydroxyhex-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (5S)-5-hydroxyhex-2-enoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: tert-Butyl (5S)-5-hydroxyhex-2-enoate is unique due to its specific structural features, including the presence of both a hydroxy group and a double bond in the hexenoate moiety. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .

Properties

CAS No.

206272-55-1

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

tert-butyl (5S)-5-hydroxyhex-2-enoate

InChI

InChI=1S/C10H18O3/c1-8(11)6-5-7-9(12)13-10(2,3)4/h5,7-8,11H,6H2,1-4H3/t8-/m0/s1

InChI Key

KSGLIGJJMLXKID-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CC=CC(=O)OC(C)(C)C)O

Canonical SMILES

CC(CC=CC(=O)OC(C)(C)C)O

Origin of Product

United States

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